molecular formula C18H19F6N5O4S B4540347 ethyl [1-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

ethyl [1-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

Cat. No. B4540347
M. Wt: 515.4 g/mol
InChI Key: VKLIUPRGYZUSTA-UHFFFAOYSA-N
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Description

Ethyl [1-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a complex organic compound featuring a multifaceted structure that includes pyrimidinyl and sulfonyl phenyl groups attached to an ethyl carbamate moiety. This compound's intricate architecture makes it a subject of interest in various chemical synthesis and molecular structure studies.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including acylation, nucleophilic substitution, and reduction processes. For instance, compounds with similar structures have been synthesized from commercially available starting materials through processes that include the formation of carbamate groups and the introduction of sulfonyl phenyl groups, indicating a complex multi-step synthesis pathway that could be applied to the target compound (Zhao et al., 2017).

Molecular Structure Analysis

Compounds similar to the target molecule demonstrate complex molecular structures characterized by intramolecular hydrogen bonding and planar ring formations, contributing to their stability and reactivity. The molecular structure is further detailed through spectroscopic methods, including IR, NMR, and mass spectrometry, to elucidate the arrangement of functional groups and overall molecular geometry (Wu et al., 2005).

Chemical Reactions and Properties

The chemical behavior of ethyl [1-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate can be inferred from related compounds, which undergo a variety of reactions including cycloaddition, desulfonylation, and reductive cleavage. These reactions are critical for modifying the compound's structure for specific applications, indicating a broad reactivity profile that allows for the introduction of various substituents and modifications (Tsuge et al., 1995).

properties

IUPAC Name

ethyl N-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,1,1,3,3,3-hexafluoropropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F6N5O4S/c1-4-33-15(30)28-16(17(19,20)21,18(22,23)24)27-12-5-7-13(8-6-12)34(31,32)29-14-25-10(2)9-11(3)26-14/h5-9,27H,4H2,1-3H3,(H,28,30)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLIUPRGYZUSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F6N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl N-[2-({4-[(4,6-dimethylpyrimidin-2-YL)sulfamoyl]phenyl}amino)-1,1,1,3,3,3-hexafluoropropan-2-YL]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [1-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
Reactant of Route 2
Reactant of Route 2
ethyl [1-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
Reactant of Route 3
Reactant of Route 3
ethyl [1-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
Reactant of Route 4
Reactant of Route 4
ethyl [1-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
Reactant of Route 5
Reactant of Route 5
ethyl [1-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
Reactant of Route 6
Reactant of Route 6
ethyl [1-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate

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